molecular formula C25H24FN5O4 B2365336 N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1215723-05-9

N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No. B2365336
CAS RN: 1215723-05-9
M. Wt: 477.496
InChI Key: TWELKUHIWOGPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a useful research compound. Its molecular formula is C25H24FN5O4 and its molecular weight is 477.496. The purity is usually 95%.
BenchChem offers high-quality N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazine Derivatives and Scientific Applications

Triazine derivatives have been explored for various scientific applications, including their role in materials science, medicinal chemistry, and as potential agents in different biological activities.

Polymeric Applications : Research has shown that polyamides containing s-triazine rings exhibit remarkable solubility and thermal stability, making them suitable for creating transparent, tough, and flexible films. These materials are of interest due to their potential applications in advanced technological fields, including electronics and materials science (Sagar et al., 2001).

Selective Kinase Inhibition : Triazine derivatives have been identified as potent and selective Met kinase inhibitors. These compounds are significant in cancer research, where they have demonstrated efficacy in tumor stasis in preclinical models, paving the way for clinical trials and offering potential new therapies for cancer (Schroeder et al., 2009).

Anti-inflammatory and Analgesic Agents : Some triazine derivatives have been synthesized and tested for anti-inflammatory and analgesic activities. These studies reveal that certain triazine-based compounds could serve as leads for the development of new drugs in treating inflammation and pain (Abu‐Hashem et al., 2020).

Neuroscience Research : Triazine derivatives have also been used in neuroscience, particularly in the development of molecular imaging probes. These probes are essential for understanding brain diseases and developing new treatments. For example, a selective serotonin 1A receptor probe based on a triazine derivative has been used in studying Alzheimer's disease (Kepe et al., 2006).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O4/c1-15-22(24(33)27-12-17-8-10-18(26)11-9-17)16(2)30-14-28-31(25(34)23(15)30)13-21(32)29-19-6-4-5-7-20(19)35-3/h4-11,14H,12-13H2,1-3H3,(H,27,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWELKUHIWOGPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N(N=CN2C(=C1C(=O)NCC3=CC=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.